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Introduction
2-Iodo-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal building

block in synthetic organic chemistry. Its unique structural features, namely the presence of an

iodine atom ortho to the secondary amine linkage, make it a versatile precursor for the

synthesis of a variety of heterocyclic compounds, including carbazoles and other nitrogen-

containing ring systems of significant interest in medicinal chemistry and materials science. The

iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the

introduction of diverse functionalities. This guide provides a comprehensive overview of the

essential characterization data for 2-Iodo-N-phenylaniline, offering a detailed exploration of its

synthesis, purification, and spectroscopic properties to support its effective utilization in

research and development.
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Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound

is paramount for its successful application in synthesis and analysis. The key identifiers and

properties of 2-Iodo-N-phenylaniline are summarized below.

Property Value Source(s)

IUPAC Name 2-Iodo-N-phenylaniline N/A

CAS Number 61613-21-6 N/A

Molecular Formula C₁₂H₁₀IN [1]

Molecular Weight 295.12 g/mol [1]

Appearance Yellow solid [1]

Melting Point 58 °C [1]

Solubility

Soluble in common organic

solvents such as ethyl acetate

and petroleum ether.

[1]

Synthesis and Purification
The synthesis of 2-Iodo-N-phenylaniline is most commonly achieved through cross-coupling

reactions that form the C-N bond between an aniline and an aryl iodide. Two of the most

powerful and widely employed methods for this transformation are the Ullmann condensation

and the Buchwald-Hartwig amination. The choice between these methods often depends on

the desired scale, functional group tolerance, and available catalyst systems.

Synthetic Pathways
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Caption: Synthetic routes to 2-Iodo-N-phenylaniline.
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Experimental Protocol: Ullmann Condensation
(Generalized)
The Ullmann condensation is a classical method for forming C-N bonds using a copper

catalyst, often at elevated temperatures.

Step-by-Step Methodology:

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g.,

nitrogen or argon), combine 2-iodoaniline (1.0 eq), iodobenzene (1.1 eq), a copper catalyst

(e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide

(DMF) or 1,4-dioxane.

Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-180 °C)

and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water

and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: The crude product is then purified by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination
(Generalized)
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often

proceeds under milder conditions with a broader substrate scope.

Step-by-Step Methodology:

Catalyst Pre-formation/In situ Generation: In a glovebox or under an inert atmosphere,

combine a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable
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phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 eq relative to Pd), and a base (e.g.,

NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) in a Schlenk flask.

Reactant Addition: Add 2-iodoaniline (1.0 eq) and iodobenzene (1.1 eq) to the flask, followed

by an anhydrous aprotic solvent such as toluene or dioxane.

Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and stir for the required

time (usually 2-24 hours), monitoring by TLC or GC-MS.

Work-up and Purification: The work-up and purification procedure is similar to that described

for the Ullmann condensation.

Purification Protocol: Flash Column Chromatography
Purification of the crude 2-Iodo-N-phenylaniline is effectively achieved using flash column

chromatography on silica gel.[1]

Step-by-Step Methodology:

Column Preparation: A glass column is packed with silica gel as a slurry in the chosen eluent

system.

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent

(e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then

evaporated, and the dry-loaded sample is carefully added to the top of the prepared column.

Elution: The product is eluted from the column using a non-polar solvent system. A common

eluent is a mixture of ethyl acetate and petroleum ether, with a typical ratio of 1:50 (v/v).[1]

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify

those containing the pure product.

Solvent Removal: The fractions containing the pure product are combined, and the solvent is

removed under reduced pressure to yield the purified 2-Iodo-N-phenylaniline as a yellow

solid.[1]

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 2-
Iodo-N-phenylaniline. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃):[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.78 d, J = 7.6 Hz 1H Ar-H

7.32-7.30 m 2H Ar-H

7.21-7.20 m 2H Ar-H

7.15-7.13 m 2H Ar-H

7.04
td, J₁ = 7.2 Hz, J₂ =

1.2 Hz
1H Ar-H

6.65-6.61 m 1H Ar-H

5.92 s 1H N-H

¹³C NMR (100 MHz, CDCl₃):[1]
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Chemical Shift (δ, ppm) Assignment

144.1 Ar-C

142.1 Ar-C

139.7 Ar-C

129.6 Ar-C

129.2 Ar-C

122.7 Ar-C

122.1 Ar-C

120.1 Ar-C

116.0 Ar-C

88.9 C-I

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the

molecular weight and elemental composition.

HRMS (ESI):[1]

Calculated for [C₁₂H₁₀IN+H]⁺: 295.9936

Found: 295.9927

Anticipated Fragmentation Pattern (Electron Ionization - EI):

While the provided data is for ESI, in a typical EI-MS experiment, the fragmentation of 2-Iodo-
N-phenylaniline would be expected to follow predictable pathways.
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Caption: Plausible EI mass spectrometry fragmentation of 2-Iodo-N-phenylaniline.

The primary fragmentation would likely involve the cleavage of the relatively weak C-I bond,

leading to a prominent peak at m/z 168, corresponding to the diphenylamine radical cation.

Another significant fragmentation could be the loss of the phenyl group, resulting in a fragment

at m/z 218. The presence of a peak at m/z 127 would be indicative of the iodine cation, and a

peak at m/z 77 would correspond to the phenyl cation.

Infrared (IR) Spectroscopy
While specific experimental IR data for 2-Iodo-N-phenylaniline is not readily available in the

searched literature, the expected characteristic absorption bands can be predicted based on its

functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1626828/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-characterization-of-2-iodo-n-phenylaniline
https://www.benchchem.com/product/b1626828/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-characterization-of-2-iodo-n-phenylaniline
https://www.benchchem.com/product/b1626828/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-characterization-of-2-iodo-n-phenylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Expected Intensity

3400-3300 N-H stretch Medium

3100-3000 Aromatic C-H stretch Medium to Weak

1600-1450 Aromatic C=C stretch Medium to Strong

1350-1250 C-N stretch Medium

~750
C-H out-of-plane bend (ortho-

disubstituted)
Strong

600-500 C-I stretch Weak to Medium

Crystallographic Data
As of the latest search, no single-crystal X-ray diffraction data for 2-Iodo-N-phenylaniline has

been publicly reported. However, analysis of related structures, such as 2-iodo-N-

phenylbenzamide, suggests that the two aromatic rings are likely to be non-planar with a

significant dihedral angle between them. This conformation is influenced by steric hindrance

between the ortho-iodine atom and the phenyl group.

Conclusion
This technical guide provides a comprehensive summary of the characterization data for 2-
Iodo-N-phenylaniline. The detailed information on its synthesis, purification, and

spectroscopic properties serves as a valuable resource for researchers and scientists in the

fields of organic synthesis, medicinal chemistry, and materials science. The provided protocols

and data will facilitate the reliable preparation and confident identification of this important

synthetic intermediate, enabling its effective use in the development of novel molecules and

materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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